1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0): Physicochemical Profiling and Synthetic Utility in Targeted Therapeutics
1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0): Physicochemical Profiling and Synthetic Utility in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, polysubstituted halobenzenes serve as foundational scaffolds for the synthesis of highly targeted therapeutics. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a uniquely functionalized aromatic intermediate characterized by its distinct electronic asymmetry[1]. This asymmetry, driven by the synergistic electron-withdrawing effects of the nitro group and multiple halogens, makes it an exceptionally reactive electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.
As a Senior Application Scientist, I have observed that the strategic placement of the fluorine atom ortho to the nitro group provides a highly labile leaving group, enabling the rapid assembly of complex diaryl ethers and substituted anilines. Consequently, this compound has become a critical precursor in the development of covalent HER2 mutation inhibitors for oncology[2] and Prostaglandin E2 (PGE2) receptor modulators for immunology[3].
Physicochemical Profiling and Pharmacokinetic Implications
The physical and chemical properties of a synthetic intermediate dictate not only its handling and reactivity but also the baseline pharmacokinetic traits it imparts to downstream active pharmaceutical ingredients (APIs). Below is a consolidated physicochemical profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene[1][4].
| Property | Value | Causality & Synthetic/Biological Implication |
| CAS Number | 2624-66-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₆H₂Cl₂FNO₂ | The presence of three halogens significantly increases molecular density and lipophilicity. |
| Molecular Weight | 209.99 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 208.945 Da | Critical for high-resolution mass spectrometry (HRMS) tracking during reaction monitoring. |
| Physical State | Solid (Low-melting) | Melts at ~37 °C[4]. Requires temperature-controlled storage to prevent phase transitions and degradation. |
| Topological Polar Surface Area (TPSA) | 45.82 Ų | Driven entirely by the nitro group. Ideal for central nervous system (CNS) penetration, making it suitable for brain-penetrant HER2 inhibitors[2]. |
| XLogP3 | 3.56 | High lipophilicity. Enhances passive diffusion across lipid bilayers but requires polar solvent systems (e.g., DMSO, DMF) for synthetic manipulation. |
Mechanistic Reactivity: The Causality of the Substitution Pattern
The synthetic utility of 1,4-Dichloro-2-fluoro-5-nitrobenzene is rooted in its highly polarized π -electron system. To understand its reactivity, we must analyze the electronic contributions of its substituents:
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The Nitro Group (-NO₂): Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes electron density from the aromatic ring, specifically at the ortho and para positions, priming the molecule for nucleophilic attack.
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The Fluorine Atom (C2): Positioned ortho to the nitro group. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is the best leaving group in SNAr reactions. Its extreme electronegativity creates a strong partial positive charge ( δ+ ) on the C2 carbon, accelerating the initial nucleophilic attack to form the rate-determining Meisenheimer complex.
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The Chlorine Atoms (C1, C4): Provide steric shielding and lipophilicity. Because they are less electronegative than fluorine and positioned meta to the nitro group (in the case of C4), they are significantly less reactive toward nucleophiles, ensuring high regioselectivity during SNAr functionalization.
Validated Experimental Protocols
The following protocols represent self-validating systems where the choice of reagents and conditions is directly tied to the physicochemical properties of the substrates.
Protocol A: Synthesis via Electrophilic Aromatic Nitration
This procedure details the nitration of 1,4-dichloro-2-fluorobenzene to yield the title compound[5]. The regioselectivity is governed by the halogens, which are ortho/para directing but deactivating. The position para to the fluorine and meta to the chlorines is electronically and sterically favored.
Step-by-Step Methodology:
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Solvent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.00 g of 1,4-dichloro-2-fluorobenzene in 10 mL of Trifluoroacetic acid (TFA).
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Causality: TFA is a polar, non-nucleophilic solvent that stabilizes the highly reactive nitronium ion ( NO2+ ) without participating in side reactions.
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Electrophile Generation: Cool the solution to 0 °C using an ice bath. Slowly add 5.0 mL of fuming nitric acid dropwise over 15 minutes.
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Causality: Dropwise addition controls the exothermic generation of the nitronium ion, preventing oxidative degradation of the starting material.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 3 hours[5].
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Quenching and Isolation: Pour the reaction mixture over 50 g of crushed ice to quench the acid. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield 1,4-dichloro-2-fluoro-5-nitrobenzene.
Protocol B: Regioselective SNAr Functionalization
This protocol demonstrates the application of 1,4-dichloro-2-fluoro-5-nitrobenzene in synthesizing diaryl ethers, a critical step in assembling HER2 mutation inhibitors[2].
Step-by-Step Methodology:
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Reagent Assembly: To a stirred solution of 2-methyl-2H-indazol-6-ol (200 mg, 1.35 mmol) in a co-solvent mixture of THF (3 mL) and DMSO (1.5 mL), add 1,4-dichloro-2-fluoro-5-nitrobenzene (282.4 mg, 1.35 mmol)[2].
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Causality: THF provides solubility for the organic substrates, while DMSO (a polar aprotic solvent) leaves the nucleophile poorly solvated, drastically increasing the reactivity of the phenoxide ion.
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Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 559.5 mg, 4.05 mmol) to the mixture.
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Causality: K2CO3 is a mild base sufficient to deprotonate the indazolol without causing unwanted hydrolysis of the nitroarene.
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Thermal Activation: Warm the reaction mixture to 80 °C and stir for 16 hours[2].
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Causality: The elevated temperature provides the activation energy required to overcome the aromaticity-breaking formation of the Meisenheimer complex.
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Purification: Dilute the mixture with water to precipitate the product. Filter and purify via silica gel chromatography to isolate the functionalized diaryl ether.
Visualizing the Workflows and Biological Context
To fully grasp the utility of this compound, we must map both its chemical evolution and its ultimate biological target.
Synthetic Workflow Diagram
The following diagram illustrates the chemical transformation from the un-nitrated starting material through to the SNAr functionalized intermediate.
Synthetic workflow from nitration to SNAr functionalization of 1,4-Dichloro-2-fluoro-5-nitrobenzene.
Biological Mechanism of Action
Derivatives synthesized from 1,4-Dichloro-2-fluoro-5-nitrobenzene are frequently developed into covalent inhibitors targeting HER2 mutations[2]. These mutations typically cause ligand-independent dimerization and constitutive activation of the kinase domain, driving tumor proliferation. The inhibitors bind covalently to the kinase domain, shutting down downstream signaling.
Mechanism of action for HER2 inhibitors derived from 1,4-Dichloro-2-fluoro-5-nitrobenzene.
References
- Patent Application Publication: US 2017/0217970 A1 - Google Patents. Details the synthesis of pyrazolo[3,4-d]pyrimidine compounds for HER2 inhibition and provides the nitration protocol for 1,4-dichloro-2-fluoro-5-nitrobenzene.
- Patent Application Publication: WO2017085198A1 - Google Patents. Describes N-substituted indole derivatives as PGE2 receptor modulators utilizing 1,4-dichloro-2-fluoro-5-nitrobenzene as a building block.
- Patent Application Publication: US20230041385A1 - Google Patents. Outlines the synthesis of brain-penetrant HER2 mutation inhibitors, providing the specific SNAr protocol with 2-methyl-2H-indazol-6-ol.
- 1-Bromo-2,5-dichloro-3-fluorobenzene Technical Guide - BenchChem. Discusses the physicochemical properties and synthetic strategies for polysubstituted halobenzenes.
- 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 - Sigma-Aldrich.
- 1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0 - Echemi. Provides supplementary physicochemical data including exact mass, TPSA, XLogP3, and melting point.
Sources
- 1. 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 [sigmaaldrich.com]
- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 3. WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
